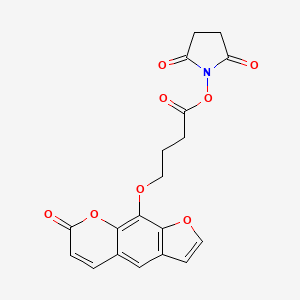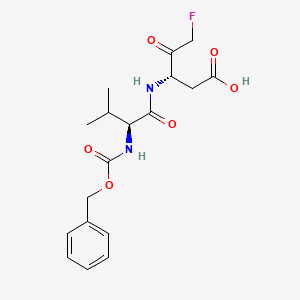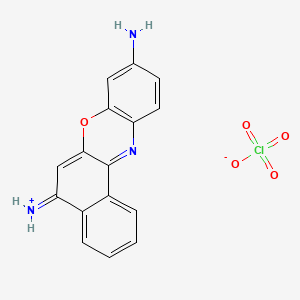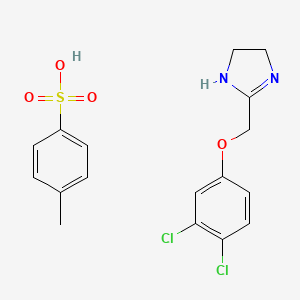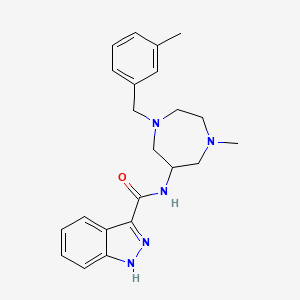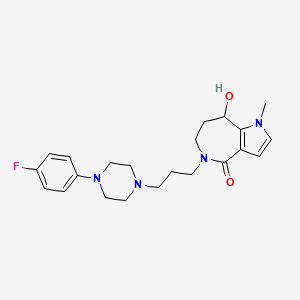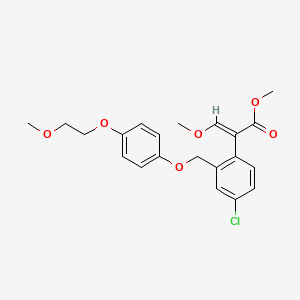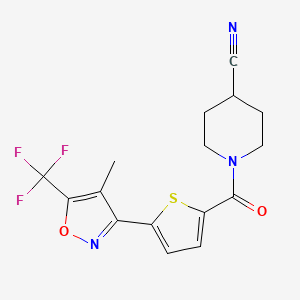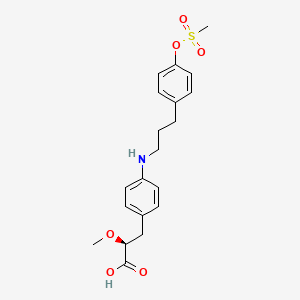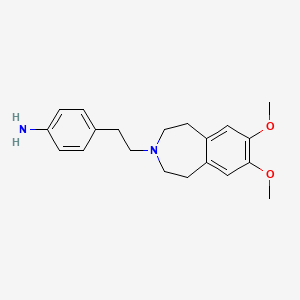
Amoxicilina sódica
Descripción general
Descripción
Amoxicilina sódica: es una forma de sal sódica de amoxicilina, un antibiótico de amplio espectro, β-lactámico que pertenece a la clase de aminopenicilinas de la familia de las penicilinas. Se usa comúnmente para tratar infecciones bacterianas como infecciones del oído medio, faringitis estreptocócica, neumonía, infecciones de la piel, infecciones odontogénicas e infecciones del tracto urinario . La this compound es conocida por su eficacia contra una amplia gama de bacterias grampositivas y gramnegativas .
Aplicaciones Científicas De Investigación
Química: La amoxicilina sódica se utiliza como compuesto modelo en varios estudios químicos, incluidos estudios de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas .
Biología: En la investigación biológica, la this compound se utiliza para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las paredes celulares bacterianas .
Medicina: La this compound se utiliza ampliamente en la investigación clínica para desarrollar nuevas terapias antibióticas y estudiar la farmacocinética y la farmacodinámica de los antibióticos β-lactámicos .
Industria: En la industria farmacéutica, la this compound se utiliza en la formulación de varios medicamentos antibióticos, incluyendo tabletas, cápsulas y soluciones inyectables .
Mecanismo De Acción
La amoxicilina sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) ubicadas dentro de la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición evita la formación de enlaces cruzados en la pared celular bacteriana, lo que lleva a la lisis y muerte celular . Los principales objetivos moleculares son las PBP, que son esenciales para la biosíntesis de la pared celular bacteriana .
Análisis Bioquímico
Biochemical Properties
Amoxicillin sodium interacts with various enzymes and proteins in biochemical reactions. It competitively inhibits penicillin-binding proteins, which are responsible for the synthesis of bacterial cell walls . This interaction disrupts the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls, leading to the activation of autolytic enzymes and ultimately bacterial cell lysis .
Cellular Effects
Amoxicillin sodium has a significant impact on various types of cells and cellular processes. It is indicated to treat susceptible bacterial infections of the ear, nose, throat, genitourinary tract, skin, skin structure, and lower respiratory tract . It influences cell function by inhibiting cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
The mechanism of action of Amoxicillin sodium involves its binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition activates autolytic enzymes in the bacterial cell wall, resulting in cell wall lysis and bacterial cell destruction .
Dosage Effects in Animal Models
In food-producing animals, Amoxicillin sodium is used at a dosage of 40 mg/kg body weight twice daily for piglets under 4.5 kg . The effects of the product can vary with different dosages in animal models .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La amoxicilina sódica se sintetiza mediante un proceso de varios pasos que implica la fermentación del jugo de caña de azúcar para producir penicilina G, que luego se modifica químicamente para formar ácido 6-aminopenicilánico (6-APA). El 6-APA se hace reaccionar con p-hidroxifenilglicina para producir amoxicilina . El paso final implica la conversión de amoxicilina a su forma de sal sódica mediante la reacción con hidróxido de sodio .
Métodos de producción industrial: La producción industrial de this compound implica procesos de fermentación a gran escala para producir penicilina G, seguidos de pasos de síntesis química para convertirla en amoxicilina. El proceso está diseñado para ser rentable y respetuoso con el medio ambiente, minimizando la necesidad de pasos intermedios de purificación y cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones: La amoxicilina sódica se somete a varias reacciones químicas, que incluyen:
Oxidación: La amoxicilina se puede oxidar para formar sus derivados sulfóxido y sulfona correspondientes.
Reducción: Las reacciones de reducción pueden convertir la amoxicilina en sus formas reducidas, aunque estas son menos comunes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, a menudo en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Derivados de sulfóxido y sulfona.
Reducción: Formas reducidas de amoxicilina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares:
Unicidad: La amoxicilina sódica es única debido a su actividad de amplio espectro, mayor absorción y mejor concentración sérica en comparación con otras penicilinas como la penicilina G y la ampicilina . También es más eficaz contra una gama más amplia de infecciones bacterianas, lo que la convierte en una opción preferida en muchos entornos clínicos .
Propiedades
Número CAS |
34642-77-8 |
|---|---|
Fórmula molecular |
C16H19N3NaO5S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1 |
Clave InChI |
MAOIJBVJXINZLX-YWUHCJSESA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |
| 34642-77-8 | |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
26787-78-0 (Parent) |
Sinónimos |
Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amoxicillin Sodium exert its antibacterial effect?
A1: Amoxicillin Sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]
Q2: What is the molecular formula and weight of Amoxicillin Sodium?
A2: The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]
Q3: Is there spectroscopic data available for Amoxicillin Sodium?
A3: Several analytical methods are employed to characterize and quantify Amoxicillin Sodium, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.
Q4: How does freezing affect the stability of Amoxicillin Sodium in aqueous solutions?
A5: The stability of Amoxicillin Sodium in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of Amoxicillin Sodium solutions.
Q5: What is the bioavailability of Amoxicillin Sodium in pigs after different routes of administration?
A6: Amoxicillin Sodium exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of Amoxicillin Sodium demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []
Q6: How do the pharmacokinetics of Amoxicillin Sodium differ in olive flounder after different doses?
A7: In olive flounder, Amoxicillin Sodium displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []
Q7: What is the efficacy of Amoxicillin Sodium against streptococcosis in olive flounder?
A8: Amoxicillin Sodium has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that Amoxicillin Sodium achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]
Q8: Does Amoxicillin Sodium, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?
A9: Research shows that the combination of Amoxicillin Sodium and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []
Q9: What are the known mechanisms of resistance to Amoxicillin Sodium?
A10: The primary mechanism of resistance to Amoxicillin Sodium involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of Amoxicillin Sodium, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of Amoxicillin Sodium and decreasing its effectiveness. []
Q10: What strategies are employed to enhance the stability of Amoxicillin Sodium and clavulanate potassium for injection?
A11: Several strategies are used to improve the stability of Amoxicillin Sodium and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []
Q11: How is the content of Amoxicillin Sodium and clavulanate potassium for injection determined?
A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of Amoxicillin Sodium and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


